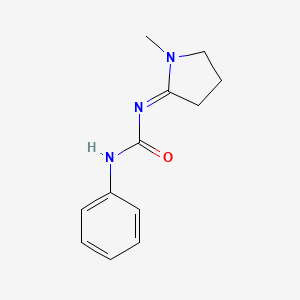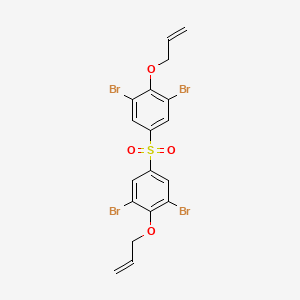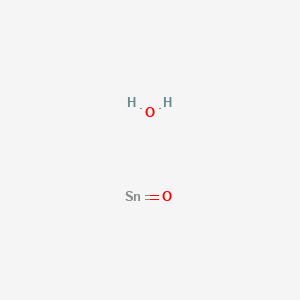
Ethanol, 2-(N-(2-chloroethyl)anilino)-, iodoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-(N-(2-chloroethyl)anilino)-, iodoacetate is a complex organic compound that features a combination of ethanol, aniline, and iodoacetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(N-(2-chloroethyl)anilino)-, iodoacetate typically involves a multi-step process. One common method includes the reaction of 2-chloroethanol with aniline to form 2-(N-(2-chloroethyl)anilino)ethanol. This intermediate is then reacted with iodoacetic acid under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as distillation, crystallization, and chromatography is essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-(N-(2-chloroethyl)anilino)-, iodoacetate can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group in aniline can be reduced to form amines.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield acetic acid, while reduction of the nitro group can produce aniline derivatives.
Applications De Recherche Scientifique
Ethanol, 2-(N-(2-chloroethyl)anilino)-, iodoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and molecular interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanol, 2-(N-(2-chloroethyl)anilino)-, iodoacetate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanol, 2-chloro-, acetate: Similar in structure but lacks the aniline and iodoacetate groups.
2-Chloroethanol: Contains the chloroethyl group but does not have the aniline or iodoacetate components.
Uniqueness
Ethanol, 2-(N-(2-chloroethyl)anilino)-, iodoacetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Propriétés
Numéro CAS |
36455-68-2 |
|---|---|
Formule moléculaire |
C12H15ClINO2 |
Poids moléculaire |
367.61 g/mol |
Nom IUPAC |
2-[N-(2-chloroethyl)anilino]ethyl 2-iodoacetate |
InChI |
InChI=1S/C12H15ClINO2/c13-6-7-15(8-9-17-12(16)10-14)11-4-2-1-3-5-11/h1-5H,6-10H2 |
Clé InChI |
CSTXSBAOBAAJGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(CCOC(=O)CI)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


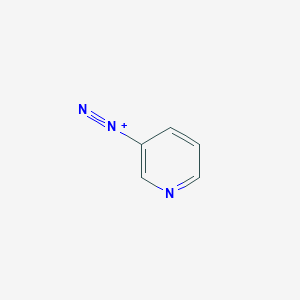
![7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline](/img/structure/B14673262.png)
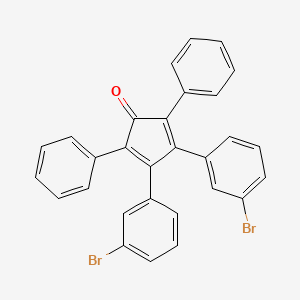
![4-Methoxy-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carbonitrile](/img/structure/B14673277.png)
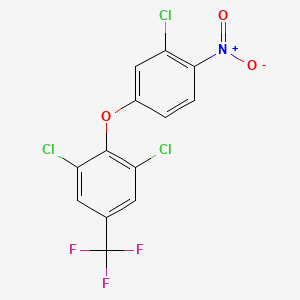
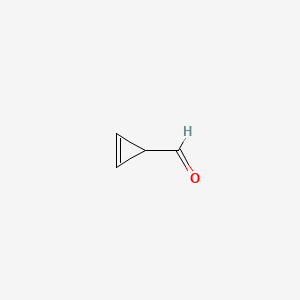
![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B14673312.png)
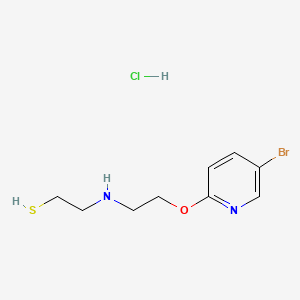
![4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14673340.png)

